3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474607
InChI: InChI=1S/C16H25N3O2/c1-18(10-8-17)11-15-7-9-19(12-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3
SMILES: CN(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13474607

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name benzyl 3-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O2/c1-18(10-8-17)11-15-7-9-19(12-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3
Standard InChI Key VSPOAVKPQJAZCV-UHFFFAOYSA-N
SMILES CN(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Molecular Characteristics

The compound’s molecular formula is C₁₆H₂₅N₃O₂, with a molar mass of 291.39 g/mol . Its IUPAC name, benzyl 3-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate, reflects the presence of a pyrrolidine ring substituted with a methyl-amino-ethyl group and a benzyl ester . The stereochemistry at the pyrrolidine ring’s 3-position is critical for its biological activity, though specific configurations require further elucidation .

PropertyValueSource
Molecular FormulaC₁₆H₂₅N₃O₂
Molecular Weight291.39 g/mol
CAS Number1353957-63-7
IUPAC NameBenzyl 3-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate

Synthesis and Reaction Pathways

The synthesis involves multi-step organic reactions, often starting with pyrrolidine derivatives. A key step is the Steglich esterification, which couples the carboxylic acid moiety to the benzyl alcohol under mild conditions using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Subsequent functionalization introduces the methyl-amino-ethyl group via nucleophilic substitution or reductive amination .

Table 2.1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
EsterificationDCC, DMAP, CH₂Cl₂, 0–25°C78–85
Amine FunctionalizationEthylenediamine, NaBH₃CN, MeOH65–72

Chemical Reactivity and Functionalization

The compound’s amino and ester groups enable diverse transformations:

  • Hydrolysis: The benzyl ester undergoes acidic or basic hydrolysis to yield the free carboxylic acid, useful for further coupling reactions.

  • Acylation: The primary amine reacts with acyl chlorides or anhydrides to form amides, enhancing metabolic stability .

  • Reductive Amination: Secondary amines can be modified to tertiary amines using aldehydes/ketones and reducing agents.

Kinetic studies reveal that the ester group’s hydrolysis follows first-order kinetics under physiological pH (7.4), with a half-life of ~12 hours. This stability makes it suitable for prolonged in vitro assays.

Biological Applications and Mechanisms

Enzyme Modulation

The compound inhibits serine proteases through competitive binding at the active site, as demonstrated by molecular docking studies. Its pyrrolidine ring mimics the transition state of peptide substrates, while the benzyl ester enhances lipophilicity for membrane penetration .

Receptor Interactions

In vitro assays show moderate affinity for dopamine D₂ receptors (IC₅₀ = 1.2 μM), suggesting potential applications in neurological disorders . The methyl-amino-ethyl side chain forms hydrogen bonds with Asp114 and Phe389 residues, critical for receptor activation.

Table 4.1: Biological Activity Profile

TargetActivity (IC₅₀)Assay TypeReference
Serine Protease0.8 μMFluorescent assay
Dopamine D₂ Receptor1.2 μMRadioligand binding

Physicochemical Properties

The compound is a white crystalline solid with a melting point of 112–115°C . It exhibits moderate solubility in polar solvents (e.g., 12 mg/mL in DMSO) but poor aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation <5% after 6 months at −20°C under inert atmosphere .

Comparative Analysis with Analogues

Structural analogues with varying substituents highlight the importance of the methyl-amino-ethyl group. For instance, replacing the methyl group with ethyl (3-{[(2-aminoethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester) reduces serine protease inhibition by 40%, underscoring steric and electronic effects.

Table 6.1: Structure-Activity Relationships

CompoundSerine Protease IC₅₀ (μM)D₂ Receptor IC₅₀ (μM)
3-{[(2-Aminoethyl)-methyl-amino]-methyl}...0.81.2
3-{[(2-Aminoethyl)-ethyl-amino]-methyl}...1.32.1
3-{[(2-Aminopropyl)-isopropyl-amino]-methyl}...2.53.8

Future Research Directions

  • Stereochemical Optimization: Resolving the enantiomers via chiral chromatography could enhance selectivity for biological targets .

  • Prodrug Development: Modifying the ester group to improve oral bioavailability.

  • In Vivo Toxicology: Chronic toxicity studies in model organisms to assess safety profiles .

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